4-(difluoromethyl)-3-methylbenzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Chemistry and Aromatic Systems
Fluorinated benzoic acids represent a significant class of compounds in chemical synthesis and are utilized as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physical, chemical, and biological properties. chemicalbook.com For instance, fluorination can influence the acidity of the carboxylic acid group and enhance metabolic stability.
The position of the fluorine-containing substituent on the aromatic ring is crucial. Benzoic acid and its derivatives, such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, are foundational structures in organic chemistry. chemicalbook.comrsc.orgsigmaaldrich.com These compounds serve as precursors for a wide array of more complex molecular designs. chemicalbook.com The properties of these molecules, including melting point and acidity, are well-documented and provide a basis for understanding more complex derivatives like 4-(difluoromethyl)-3-methylbenzoic acid.
Table 1: Properties of Isomeric Fluorobenzoic Acids
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Fluorobenzoic acid | 2-Fluorobenzoic acid | 445-29-4 | C₇H₅FO₂ | 140.11 | 122-125 |
| 3-Fluorobenzoic acid | 3-Fluorobenzoic acid | 455-38-9 | C₇H₅FO₂ | 140.11 | 123 |
This table presents data for isomeric fluorobenzoic acids to provide context for the properties of fluorinated aromatic systems.
Significance of Difluoromethyl and Methyl Substituents in Aromatic Molecular Design
The strategic placement of difluoromethyl (CHF₂) and methyl (CH₃) groups on an aromatic ring is a key aspect of modern molecular design, particularly in medicinal chemistry.
The difluoromethyl group is of growing interest as it is considered a lipophilic hydrogen bond donor. nih.gov It can serve as a bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores. sigmaaldrich.comcymitquimica.com Replacing a hydrogen atom with fluorine is a known strategy to block metabolic pathways, and the difluoromethyl group can enhance metabolic stability and modulate lipophilicity. cymitquimica.comossila.com This group is increasingly being incorporated into bioactive molecules to improve their pharmacokinetic profiles and target affinity. sigmaaldrich.comresearchgate.net
The methyl group , when attached to a benzene (B151609) ring, has a well-understood influence on the electronic properties of the molecule. It is an electron-donating group through an inductive effect and hyperconjugation, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. rsc.org In medicinal chemistry, the addition of a methyl group can increase lipophilicity, which may improve membrane penetration, and can also be crucial for establishing specific interactions within a biological target, thereby enhancing potency and selectivity.
Table 2: Physicochemical Properties of Related Benzoic Acid Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Substituents |
|---|---|---|---|
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | Methyl |
| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | Fluoro, Methyl |
| 4-Methyl-3-(trifluoromethyl)benzoic acid | C₉H₇F₃O₂ | 204.15 | Methyl, Trifluoromethyl |
This table provides a comparison of the target compound with structurally related benzoic acids to highlight the impact of different substituents.
Overview of Research Trajectories and Potential Applications in Chemical Synthesis
While specific research on this compound is still emerging, its structural motifs suggest several potential research directions and applications. The presence of the carboxylic acid, difluoromethyl, and methyl groups makes it a versatile building block.
The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or alcohols, providing a handle for further molecular elaboration. ossila.com The methyl group can potentially be functionalized, for example, through benzylic bromination, to introduce further diversity. ossila.com
Given the properties of the difluoromethyl group, this compound is a promising starting material for the synthesis of novel therapeutic agents. Molecules containing a difluoromethyl group have shown potential as potent and selective inhibitors of biological targets like mTOR kinases. unimi.itunimi.it Therefore, this compound could be a key intermediate in the development of new drugs for a variety of diseases. Its analogs, such as those based on 4-fluoro-3-methylbenzoic acid, have been investigated for their potential as anticoccidial agents and as components of G protein-coupled receptor kinase 2 inhibitors. ossila.com
Structure
3D Structure
Properties
CAS No. |
2137592-15-3 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13) |
InChI Key |
FBMWJKYDFMXERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Difluoromethyl 3 Methylbenzoic Acid and Its Analogs
Established Synthetic Routes to 4-(Difluoromethyl)-3-methylbenzoic Acid
The construction of this compound can be approached in several ways, primarily categorized by the stage at which the difluoromethyl group is introduced.
One established pathway commences with a precursor already bearing the difluoromethyl moiety. For instance, the synthesis can start from 4-(difluoromethyl)-3-methylaniline. Through a Sandmeyer reaction, the amino group is converted to a nitrile, yielding 4-(difluoromethyl)-3-methylbenzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired this compound.
Alternatively, a route can be devised starting from a substituted toluene. For example, 3-methyl-4-nitrobenzoic acid can be converted to its corresponding methyl ester, methyl 3-methyl-4-nitrobenzoate. The nitro group can then be transformed into a difluoromethyl group using a variety of modern fluorination techniques. Finally, hydrolysis of the ester provides the target carboxylic acid.
A third general strategy involves the late-stage introduction of the difluoromethyl group onto a pre-functionalized benzoic acid derivative. This might involve the direct C-H difluoromethylation of 3-methylbenzoic acid, although achieving the required regioselectivity can be challenging.
Strategies for the Introduction of the Difluoromethyl Group onto Aromatic Carboxylic Acid Precursors
The incorporation of the difluoromethyl group (CHF2) is a critical step in the synthesis of the title compound and its analogs. Several methods have been developed for this purpose, broadly classified into those mediated by difluorocarbene and those employing nucleophilic or electrophilic difluoromethylating agents. rsc.org
Difluorocarbene-Mediated Difluoromethylation Reactions
Difluorocarbene (:CF2), a reactive intermediate, can be generated from various precursors and subsequently trapped by nucleophiles. cas.cn In the context of O-difluoromethylation of carboxylic acids, difluorocarbene can be generated from reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) under basic conditions or from phosphorus ylides. chemrevlett.com The reaction proceeds through the trapping of the difluorocarbene by the carboxylate oxygen, followed by a rearrangement to furnish the difluoromethyl ester. chemrevlett.com While this method is effective for the derivatization of the carboxylic acid, direct C-H insertion of difluorocarbene into an aromatic ring is often less efficient and can lead to a mixture of products. cas.cn
Nucleophilic and Electrophilic Difluoromethylation Techniques
Nucleophilic Difluoromethylation: These methods rely on the generation of a difluoromethyl anion equivalent, which then attacks an electrophilic center. Reagents like (phenylsulfonyl)difluoromethane (PhSO2CF2H) can be deprotonated to form a potent nucleophile capable of reacting with various electrophiles. cas.cn For the synthesis of C-difluoromethylated arenes, a common strategy involves the reaction of an organometallic species (e.g., an aryllithium or Grignard reagent) with a source of "CF2H+". Alternatively, difluoromethyltrimethylsilane (TMSCHF2) can be activated by a Lewis base to deliver a nucleophilic difluoromethyl moiety to various electrophiles. univie.ac.at Copper-mediated cross-coupling reactions of aryl halides with difluoromethylating agents have also emerged as a powerful tool for forming C-CF2H bonds. acs.org
Electrophilic Difluoromethylation: These approaches utilize reagents that deliver an electrophilic "CF2H+" equivalent to a nucleophilic substrate. S-(Difluoromethyl)diarylsulfonium salts are examples of such reagents, capable of difluoromethylating a range of nucleophiles. nih.gov However, their reactivity with carbon nucleophiles can be limited. nih.gov Recent advancements have focused on the development of new electrophilic difluoromethylating reagents with improved reactivity and broader substrate scope.
Functionalization Strategies on Substituted Benzoic Acid Platforms
Once the this compound scaffold is in place, further diversification can be achieved by manipulating the existing functional groups.
Manipulations of the Aromatic Methyl Moiety (e.g., Benzylic Bromination)
The methyl group on the aromatic ring serves as a handle for further functionalization. A common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces a bromine atom at the benzylic position, yielding 4-(difluoromethyl)-3-(bromomethyl)benzoic acid. This bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, in a related system, free radical bromination of 4-methylbenzoic acid using NBS has been demonstrated. chegg.com
Derivatization of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group is readily transformed into a variety of derivatives, significantly expanding the chemical space accessible from the parent acid.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be accomplished through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.netgoogle.commdpi.comijstr.org Microwave-assisted esterification has been shown to accelerate this reaction. researchgate.net The use of solid acid catalysts like modified montmorillonite (B579905) K10 or UiO-66-NH2 offers a heterogeneous and often more environmentally friendly alternative to traditional mineral acids. ijstr.orgrsc.org
Catalytic Approaches in the Synthesis of this compound Derivatives
The synthesis of difluoromethylated aromatic compounds, including derivatives of this compound, has been significantly advanced through the development of catalytic methods. These approaches offer greater efficiency and selectivity compared to traditional stoichiometric reactions.
Transition metal catalysis is a prominent strategy for the introduction of the difluoromethyl group onto an aromatic ring. numberanalytics.com While direct catalytic difluoromethylation of 3-methylbenzoic acid to selectively produce the 4-difluoromethyl isomer presents a significant challenge due to the directing effects of the existing substituents, catalytic cross-coupling reactions are a powerful alternative. A common pathway involves the use of a pre-functionalized 3-methylbenzoic acid derivative, such as a halogenated or boronic acid-substituted analog, which can then be coupled with a difluoromethyl source under the influence of a transition metal catalyst, typically based on palladium or copper. numberanalytics.comrsc.org
Recent advancements have focused on the development of novel difluoromethylating agents and catalyst systems to improve reaction efficiency and functional group tolerance. rsc.org For instance, the use of Ruppert-Prakash type reagents (e.g., TMSCF₃) in the presence of a suitable catalyst can generate a difluoromethyl species for subsequent reaction.
Another significant area of development is C-H activation, which aims to directly replace a hydrogen atom on the aromatic ring with a difluoromethyl group. While still a developing field, catalytic C-H difluoromethylation would represent a highly atom-economical route to compounds like this compound. This approach often utilizes radical-based pathways, where a difluoromethyl radical is generated and then adds to the aromatic ring. rsc.org Photocatalysis has emerged as a mild and efficient way to generate these radicals, often using organic dyes or metal complexes as the photocatalyst. researchgate.net
Table 1: Overview of Catalytic Approaches for Aryl Difluoromethylation
| Catalytic Strategy | Description | Key Features |
| Transition Metal Cross-Coupling | Coupling of an aryl halide or boronic acid with a difluoromethyl source using a palladium or copper catalyst. | High efficiency and functional group tolerance. Requires pre-functionalized starting materials. |
| C-H Activation/Difluoromethylation | Direct replacement of an aromatic C-H bond with a CF₂H group, often via a radical mechanism. | High atom economy. Challenges in regioselectivity for substituted aromatics. |
| Photoredox Catalysis | Use of light and a photocatalyst to generate difluoromethyl radicals for addition to aromatic rings. | Mild reaction conditions. Can be applied to C-H functionalization. |
Advancements in Green Chemistry and Sustainable Synthetic Pathways for Fluorinated Benzoic Acids
The principles of green chemistry are increasingly influencing the synthesis of fluorinated organic compounds, aiming to reduce the environmental impact of chemical processes. numberanalytics.com The synthesis of fluorinated benzoic acids, including this compound, is an area where these principles can be effectively applied.
A key focus of green fluorine chemistry is the use of less hazardous and more sustainable fluorinating agents. dovepress.com Traditional methods often rely on harsh reagents, but newer, milder electrophilic and nucleophilic fluorinating agents are being developed. numberanalytics.com For the synthesis of difluoromethylated compounds, the development of non-ozone depleting difluorocarbene reagents is a significant step forward. rsc.org
The use of alternative energy sources is another cornerstone of green chemistry. Electrochemical fluorination, for example, offers a reagent-free method for introducing fluorine by using electricity to drive the reaction. numberanalytics.comnumberanalytics.com This can reduce waste and avoid the use of toxic reagents. Similarly, photochemical methods, which use light to initiate reactions, can often be performed under milder conditions than traditional thermal methods. numberanalytics.com
Solvent selection is also a critical aspect of green synthesis. Many traditional fluorination reactions are carried out in toxic, high-boiling point solvents. Research is ongoing to replace these with more environmentally benign alternatives, such as water or ionic liquids. rsc.org In some cases, solvent-free reaction conditions, such as those achieved through mechanochemistry (ball-milling), have been developed for fluorination reactions, significantly reducing the environmental footprint of the process. rsc.org The development of solid-state protocols for aromatic nucleophilic fluorination (SNAᵣ) that eliminate the need for toxic solvents is a promising advancement. rsc.org
Furthermore, the principles of atom economy and process intensification are being applied. This includes designing synthetic routes that maximize the incorporation of starting material atoms into the final product and developing continuous flow processes that can be more efficient and safer than batch reactions. researchgate.netrsc.org Catalytic methods, as discussed in the previous section, inherently contribute to greener synthesis by reducing the amount of reagents required. rsc.org
Table 2: Green Chemistry Approaches in Fluorinated Benzoic Acid Synthesis
| Green Chemistry Principle | Application in Fluorinated Benzoic Acid Synthesis |
| Safer Reagents | Development and use of non-toxic, recyclable fluorinating agents and non-ozone depleting difluorocarbene precursors. rsc.orgdovepress.com |
| Alternative Energy | Utilization of electrochemical and photochemical methods to reduce reliance on thermal energy and hazardous reagents. numberanalytics.comnumberanalytics.comnumberanalytics.com |
| Benign Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or the use of solvent-free reaction conditions (mechanochemistry). rsc.orgrsc.org |
| Atom Economy | Designing syntheses, such as C-H activation, that maximize the incorporation of atoms from reactants into the final product. researchgate.net |
| Catalysis | Employing catalytic methods to increase reaction efficiency and reduce waste. numberanalytics.comrsc.org |
Chemical Reactivity and Transformation Studies of 4 Difluoromethyl 3 Methylbenzoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety in 4-(Difluoromethyl)-3-methylbenzoic Acid
The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions.
Formation of Esters, Amides, and Anhydrides
The carboxylic acid functionality of this compound can be converted to esters, amides, and anhydrides through established synthetic protocols.
Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) would yield methyl 4-(difluoromethyl)-3-methylbenzoate. The use of solid acid catalysts, such as zirconium-titanium oxides, has been shown to be effective for the esterification of various benzoic acid derivatives. mdpi.com A patent describes the synthesis of methyl 2-methyl-4-acetylbenzoate via an esterification reaction of 2-methyl-4-acetylbenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. google.com
Amides: Amide formation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. For example, reaction with thionyl chloride would produce 4-(difluoromethyl)-3-methylbenzoyl chloride, which can then be treated with an amine to form the corresponding amide. The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid serves as a well-known example of this type of transformation. wikipedia.org
Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. Symmetrical anhydrides are named by replacing "acid" with "anhydride". wikipedia.org For example, two molecules of 4-methylbenzoic acid can form 4-methylbenzoic anhydride. nih.govnist.gov Mixed anhydrides can also be synthesized. wikipedia.org The use of substituted benzoic anhydrides in the presence of a Lewis acid catalyst can be a powerful method for carbon-oxygen bond formation.
Coordination Chemistry and Metal Chelation via the Carboxyl Group
The carboxyl group of this compound can coordinate with metal ions, acting as a ligand in the formation of metal complexes. The oxygen atoms of the carboxylate can bind to a metal center, and the specific coordination mode can vary depending on the metal and reaction conditions. While specific studies on the coordination chemistry of this compound are not widely reported, the behavior of similar benzoic acid derivatives suggests its potential to form a variety of metal complexes. For instance, p-toluic acid, a structurally related compound, is known to form salts with metals such as zinc, cadmium, and barium. nih.gov
Chemical Behavior and Transformations of the Difluoromethyl Group
The difluoromethyl (CF2H) group is an important fluorinated moiety in medicinal and agricultural chemistry. nih.gov
Investigation of CF2H Group Stability under Various Reaction Conditions
The stability of the C-F bond is a key consideration in the reactions of fluorinated compounds. rsc.org The difluoromethyl group is generally stable under many reaction conditions. However, its stability can be influenced by the presence of strong acids or bases. rsc.org The acidic proton of the CF2H group can participate in hydrogen bonding, which may influence its reactivity and interactions with other molecules. nih.gov
Interconversion and Functional Group Exchange Reactions of the Difluoromethyl Moiety
The difluoromethyl group can sometimes be a precursor to other functional groups, although such transformations are not always straightforward. The direct difluoromethylation of pyridines has been demonstrated as an efficient method to introduce this group. nih.gov While specific interconversion reactions for the difluoromethyl group in this compound are not detailed in the provided search results, the broader field of organofluorine chemistry suggests that transformations of the CF2H group are an active area of research.
Reactivity and Functionalization of the Aromatic Ring System of this compound
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the methyl group (ortho-, para-directing) and the carboxylic acid and difluoromethyl groups (meta-directing)—will influence the position of incoming electrophiles. The fluorine atom in a related compound, 4-fluoro-3-methylbenzoic acid, can influence its reactivity and polarity. cymitquimica.com The methyl group on the aromatic ring can also be a site for functionalization, such as through benzylic bromination. ossila.com
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comminia.edu.eg The regioselectivity of this reaction on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. youtube.com
In this compound, the directing effects of the substituents are as follows:
Carboxylic Acid (-COOH): This is a deactivating group and a meta-director. youtube.com It directs incoming electrophiles to the positions meta to itself, which are C3 and C5. Since C3 is already substituted, it directs towards C5.
Methyl (-CH₃): This is an activating group and an ortho, para-director. youtube.com It directs incoming electrophiles to positions C2, C4, and C6. Since C4 is already substituted, it directs towards C2 and C6.
Difluoromethyl (-CHF₂): This is a strongly deactivating group due to the inductive effect of the fluorine atoms, making it a meta-director. youtube.comlibretexts.org It directs incoming electrophiles to the positions meta to itself, which are C2 and C6.
Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -COOH | 1 | Deactivating, Electron-Withdrawing | Meta | 5 |
| -CH₃ | 3 | Activating, Electron-Donating | Ortho, Para | 2, 6 |
| -CHF₂ | 4 | Deactivating, Electron-Withdrawing | Meta | 2, 6 |
| Predicted Overall Regioselectivity | 6 (major), 2 (minor) |
Nucleophilic Aromatic Substitution (if applicable to ring-substituted analogs)
Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This mechanism, often proceeding via an addition-elimination pathway, is generally feasible only on electron-poor aromatic rings that contain a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. masterorganicchemistry.comlibretexts.org
The parent compound, this compound, lacks a suitable leaving group on the aromatic ring and thus does not undergo NAS directly. However, halogenated analogs of this compound would be viable substrates. For instance, in a hypothetical analog such as 2-chloro-4-(difluoromethyl)-3-methylbenzoic acid , the chlorine atom at C2 serves as the leaving group.
The viability of an NAS reaction on this analog is supported by the positions of the electron-withdrawing groups:
The -CHF₂ group is para to the chlorine leaving group.
The -COOH group is meta to the chlorine leaving group.
The strong electron-withdrawing -CHF₂ group at the para position is crucial as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a key requirement for the reaction to proceed. libretexts.orglibretexts.org The -COOH group further enhances the ring's electrophilicity. Therefore, such analogs are expected to react with nucleophiles (e.g., alkoxides, amines) to yield the corresponding substituted products. nih.gov
Hypothetical Nucleophilic Aromatic Substitution Reaction
| Substrate | Nucleophile | Predicted Product | Key Facilitating Factor |
|---|---|---|---|
| 2-chloro-4-(difluoromethyl)-3-methylbenzoic acid | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-4-(difluoromethyl)-3-methylbenzoic acid | -CHF₂ group is para to the leaving group |
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho Metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.orgnumberanalytics.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation at a nearby ortho position. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org
The carboxylic acid group is a potent DMG. In the case of this compound, reaction with a strong base like n-butyllithium (n-BuLi) would first involve the deprotonation of the acidic carboxylic proton. The use of a second equivalent of the base then facilitates the deprotonation of an ortho carbon. organic-chemistry.org The resulting lithium carboxylate (-COOLi) acts as the DMG.
The two ortho positions relative to the carboxylate group are C2 and C6.
Position C2: This position is sterically hindered, being situated between the carboxylate and the methyl group.
Position C6: This position is significantly more accessible.
Consequently, directed metalation is expected to selectively occur at the C6 position. This regioselective lithiation enables the introduction of a wide array of functional groups by subsequent reaction with an appropriate electrophile. rsc.orguvm.edu
Potential Ortho-Functionalization via Directed Metalation at C6
| Electrophile | Reagent Example | Functional Group Introduced | Resulting Product Name |
|---|---|---|---|
| Iodine | I₂ | -I | 6-iodo-4-(difluoromethyl)-3-methylbenzoic acid |
| Carbonyl compound | Dimethylformamide (DMF) | -CHO (aldehyde) | 6-formyl-4-(difluoromethyl)-3-methylbenzoic acid |
| Silyl (B83357) halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 6-(trimethylsilyl)-4-(difluoromethyl)-3-methylbenzoic acid |
Chemo- and Regioselective Functionalization of this compound
Achieving selective functionalization requires choosing reaction conditions that target a specific functional group or position on the molecule. For this compound, both chemoselective and regioselective transformations are well-defined.
Chemoselectivity primarily involves reactions of the carboxylic acid group, which can be transformed without altering the aromatic ring. A common example is Fischer esterification, where heating the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding ester. youtube.com This reaction is highly selective for the -COOH group.
Regioselectivity involves the selective functionalization of a specific position on the aromatic ring. As detailed previously, two primary strategies exist:
Electrophilic Aromatic Substitution (EAS): This method introduces electrophiles such as -NO₂ (nitration) or -Br (bromination) predominantly at the C6 position due to the combined directing effects of the existing substituents.
Directed ortho Metalation (DoM): This strategy also directs functionalization to the C6 position but allows for the introduction of a different set of functionalities, such as iodo, formyl, or silyl groups, by reacting the generated aryllithium species with specific electrophiles.
The choice between EAS and DoM allows for a tailored approach to synthesizing diverse derivatives of this compound, depending on the desired functional group to be introduced at the C6 position.
Summary of Functionalization Strategies
| Strategy Type | Reaction | Target Site | Typical Reagents | Outcome |
|---|---|---|---|---|
| Chemoselective | Esterification | -COOH group | Methanol (CH₃OH), H₂SO₄ (cat.) | Forms methyl 4-(difluoromethyl)-3-methylbenzoate |
| Regioselective | Electrophilic Substitution | C6 position | HNO₃/H₂SO₄ or Br₂/FeBr₃ | Introduces -NO₂ or -Br at C6 |
| Directed Metalation | C6 position | 1) 2 eq. n-BuLi; 2) Electrophile (e.g., I₂) | Introduces various groups (e.g., -I) at C6 |
Role of 4 Difluoromethyl 3 Methylbenzoic Acid As a Key Synthetic Intermediate in Complex Chemical Architectures
Building Block Utility in Advanced Organic Synthesis
In organic synthesis, the utility of a building block is determined by its functional groups, which allow for its incorporation into larger, more complex molecules. 4-(Difluoromethyl)-3-methylbenzoic acid possesses three key functional regions that contribute to its versatility:
The Carboxylic Acid Group (-COOH): This is the primary reactive site, enabling a wide range of standard transformations. It can be readily converted into esters, amides, acid chlorides, or alcohols (via reduction), providing a robust handle for attaching the molecule to other scaffolds.
The Difluoromethyl Group (-CHF2): This group is of significant interest in medicinal and materials chemistry. The -CHF2 group acts as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can modulate a molecule's acidity, metabolic stability, and binding affinity to biological targets.
The Aromatic Ring and Methyl Group (-CH3): The benzene (B151609) ring provides a rigid scaffold and can undergo electrophilic aromatic substitution reactions. The methyl group can also be functionalized, for instance, through benzylic bromination, to introduce further reactive sites for building complex heterocyclic structures. ossila.com
The combination of these features in a single molecule allows synthetic chemists to introduce a difluoromethyl-substituted methylphenyl fragment into a target structure, a motif of growing importance in modern chemical design.
Precursor for the Synthesis of Fluorinated Aromatic Scaffolds
The creation of complex fluorinated aromatic scaffolds is crucial for developing new drugs and materials. This compound can serve as a foundational element for such scaffolds. The reactivity of its carboxylic acid group allows for its linkage to other molecular fragments, forming more elaborate structures. For example, through amide bond formation or esterification, it can be coupled with other rings or aliphatic chains.
The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, which can direct further chemical transformations and affect the final properties of the molecule. The difluoromethyl group, in particular, is a key feature for tuning the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting scaffold. While specific, large-scale applications of this compound as a precursor are not extensively documented, related fluorinated building blocks like 4-fluoro-3-methylbenzoic acid are recognized for their role in constructing complex molecular architectures for drug discovery and medicinal chemistry. ossila.comcymitquimica.com
Applications in the Synthesis of Advanced Chemical Entities
The unique substitution pattern of this compound makes it a candidate for use as an intermediate in several specialized areas of chemical synthesis.
Fluorinated building blocks are integral to modern medicinal chemistry due to their ability to enhance the pharmacological profile of drug candidates. The difluoromethyl group is particularly valued for its unique electronic and steric properties. Isomeric compounds such as 3-(difluoromethyl)benzoic acid are known to be used as building blocks in the pharmaceutical and biochemical industries. apolloscientific.co.uk
While direct evidence linking this compound to currently marketed APIs is limited in publicly available literature, its structure is relevant to the development of new therapeutic agents. For instance, a complex API has been described that contains a 3-(difluoromethyl)-1-methyl-pyrazole fragment attached to a separate benzoic acid moiety, highlighting the pharmaceutical relevance of these structural components. pharmacompass.com
In the field of agrochemicals, a class of highly effective fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI) often incorporates a pyrazole (B372694) carboxamide core. A key intermediate for many of these fungicides, including Fluxapyroxad, Bixafen, and Isopyrazam, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . raysbiotech.comgoogle.comwikipedia.org
It is important to note that this crucial agrochemical intermediate is a pyrazole derivative, not a benzoic acid derivative. Research and patents show that its synthesis begins with non-aromatic precursors like the ethyl ester of difluoroacetoacetic acid, which then undergoes cyclization to form the pyrazole ring. wikipedia.org Therefore, this compound is not a direct precursor for this major class of difluoromethyl-containing agrochemicals.
The development of functional materials often relies on organic molecules that can self-assemble or be linked into larger, ordered structures.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. Benzoic acids are commonly used as linkers. rroij.com Introducing fluorine atoms into these linkers can tune the properties of the resulting MOF, such as its porosity, stability, and hydrophobicity. nih.gov While various fluorinated benzoic acids have been successfully used to create novel MOFs, the specific use of this compound as a linker is not widely reported in the current literature. rroij.comnih.gov Its rigid structure and ability to coordinate with metal centers through its carboxylate group, however, make it a theoretical candidate for designing new MOFs with tailored properties.
Liquid Crystals: Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases (mesogens) often possess a rigid core, such as a benzoic acid dimer, and flexible side chains. nih.gov While various substituted benzoic acids are known to form the basis of liquid crystalline materials, there is no specific information available detailing the use of this compound in this application. nih.govnih.gov
Fluorinated compounds are essential in the development of specialized reagents, particularly for radiochemical synthesis used in Positron Emission Tomography (PET). The introduction of fluorine-18 (B77423) (¹⁸F) into a molecule allows it to be used as a PET imaging agent. While the development of new fluorination and radiofluorination reagents is an active area of research, the use of this compound for this specific purpose has not been documented in the reviewed sources.
Compound Information Table
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Difluoromethyl 3 Methylbenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(difluoromethyl)-3-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a comprehensive analysis.
¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons, the methyl group, the difluoromethyl group, and the carboxylic acid proton. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to spin-spin coupling. The methyl protons would present as a singlet around 2.3-2.6 ppm. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The carboxylic acid proton is a broad singlet, often in the range of 10-13 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The aromatic carbons will show signals between 120-140 ppm, with their exact shifts influenced by the substituents. The methyl carbon signal would be found in the upfield region, around 15-25 ppm. The difluoromethyl carbon will be split into a triplet by the two attached fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the single proton of that group. The chemical shift of the difluoromethyl group is anticipated in a characteristic region for such moieties. huji.ac.ilalfa-chemistry.com
Table 5.1.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 185.0 | N/A |
| Aromatic (C-H) | 7.0 - 8.5 (m) | 120.0 - 140.0 | N/A |
| Methyl (-CH₃) | 2.3 - 2.6 (s) | 15.0 - 25.0 | N/A |
| Difluoromethyl (-CHF₂) | Triplet | Triplet | Doublet |
Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the benzene (B151609) ring. It would also confirm the coupling between the proton and the fluorine atoms in the difluoromethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is instrumental in assigning the carbon signals for the aromatic CH groups and the methyl group.
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Accurate Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental formula. The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would yield characteristic fragment ions. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 Da), the loss of a fluorine atom, and cleavage of the difluoromethyl group. The study of these fragmentation patterns provides valuable structural information and can be used to confirm the identity of the compound.
Table 5.2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Description |
| [M]+• | Molecular ion |
| [M - H₂O]+• | Loss of water |
| [M - COOH]+ | Loss of the carboxylic acid group |
| [M - F]+ | Loss of a fluorine atom |
| [M - CHF₂]+ | Loss of the difluoromethyl group |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions, such as hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should appear around 1700 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching vibration may also be more prominent in the Raman spectrum compared to the IR spectrum.
Table 5.3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid (-COOH) | C=O stretch | ~1700 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Difluoromethyl (-CHF₂) | C-F stretch | 1000 - 1200 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
This technique would reveal the planarity of the benzene ring and the orientation of the carboxylic acid and difluoromethyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. This detailed structural information is invaluable for understanding the physical properties and biological activity of the compound. While no specific crystal structure for this compound is publicly available, analysis of related benzoic acid derivatives suggests that it would likely crystallize in a centrosymmetric space group, forming hydrogen-bonded dimers. researchgate.net
Computational and Theoretical Investigations of 4 Difluoromethyl 3 Methylbenzoic Acid
Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the fundamental properties of molecules. For 4-(difluoromethyl)-3-methylbenzoic acid, these studies would be invaluable in understanding its intrinsic characteristics.
Electronic Structure and Charge Distribution Analysis
A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting its reactivity and intermolecular interactions. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating methyl group, is expected to create a unique electronic environment on the benzoic acid ring.
Table 1: Predicted Atomic Charges (Illustrative) While specific calculated data is unavailable, a hypothetical charge distribution analysis using a method like Mulliken population analysis could be performed. The results would likely show a significant negative charge on the fluorine and oxygen atoms and a positive charge on the carbon atom of the carbonyl group and the hydrogen of the carboxylic acid.
| Atom | Predicted Charge (a.u.) |
| O (carbonyl) | -0.5 to -0.7 |
| O (hydroxyl) | -0.6 to -0.8 |
| H (hydroxyl) | +0.4 to +0.5 |
| C (carboxyl) | +0.6 to +0.8 |
| C (difluoromethyl) | +0.3 to +0.5 |
| F | -0.2 to -0.4 |
| C (aromatic ring) | Varied |
| H (methyl) | +0.1 to +0.2 |
Note: This table is illustrative and not based on actual published research for this specific molecule. The values represent typical ranges observed for similar functional groups in DFT calculations.
Conformational Analysis and Energy Minima Determination
The presence of the rotatable difluoromethyl and carboxylic acid groups suggests that this compound can exist in multiple conformations. A computational conformational search would identify the most stable geometries (energy minima) and the energy barriers between them. Key dihedral angles to consider would be the rotation around the C-C bond connecting the carboxylic acid to the ring and the rotation of the difluoromethyl group. Understanding the preferred conformation is essential for predicting its biological activity and crystal packing. For instance, studies on the conformational polymorphism of 3-(azidomethyl)benzoic acid have shown that different conformers can lead to distinct crystal structures. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic data, which can aid in the experimental characterization of the compound.
NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be highly valuable. For comparison, the experimental ¹H NMR spectrum of the related 4-(trifluoromethyl)benzoic acid shows distinct aromatic proton signals. chemicalbook.com Predicted spectra for this compound would help in assigning experimental peaks and confirming its structure.
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would provide a theoretical fingerprint of the molecule. The vibrational modes associated with the C=O, O-H, C-F, and C-H bonds would be of particular interest. Such computational studies have been successfully applied to other benzoic acid derivatives to assign experimental spectra. researchgate.netnih.gov
Reaction Mechanism Elucidation and Transition State Analysis for Transformations Involving this compound
Computational studies can map out the energy profiles of chemical reactions, identifying transition states and intermediates. This would be particularly useful for understanding reactions involving the carboxylic acid group (e.g., esterification, amidation) or transformations of the difluoromethyl group. For instance, understanding the mechanism of difluoromethylation reactions is an active area of research. researchgate.net Theoretical analysis could predict the most likely pathways and the factors influencing reaction rates and selectivity.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Crystal Packing
Molecular modeling techniques, including molecular dynamics (MD) simulations, can provide insights into how molecules of this compound interact with each other and with solvent molecules.
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding will be a dominant intermolecular force. The difluoromethyl group can also participate in weaker hydrogen bonding. MD simulations could quantify the strength and dynamics of these interactions.
Crystal Packing: Predicting the crystal structure of a molecule is a challenging but important goal in materials science. Computational crystal structure prediction methods could be used to generate plausible packing arrangements for this compound. These predictions could then be compared with experimental data from X-ray crystallography, if it were to become available. Studies on similar molecules like 3-fluoro-4-methylbenzoic acid have shown that they form hydrogen-bonded dimers in the solid state. researchgate.net
Future Research Directions and Perspectives on 4 Difluoromethyl 3 Methylbenzoic Acid
Development of Novel Catalytic Systems for Highly Selective Derivatization
The derivatization of 4-(difluoromethyl)-3-methylbenzoic acid is a key area for future research, with a focus on developing novel catalytic systems that can achieve high selectivity. The presence of multiple reactive sites—the carboxylic acid group, the aromatic ring's C-H bonds, and the methyl group's C-H bonds—necessitates catalysts with exceptional control over regioselectivity and chemoselectivity.
Future efforts will likely concentrate on transition-metal-catalyzed C-H activation, a powerful tool for direct functionalization that avoids the need for pre-functionalized substrates. Research into catalysts based on metals like manganese, ruthenium, and silver has already shown promise for the C-H difluoromethylation and functionalization of arenes. scilit.comrsc.orgresearchgate.net The development of ligand-assisted catalysis will be crucial to tune the reactivity and selectivity of these metal centers. For instance, manganese-enabled, light-induced C-H difluoromethylation has been explored for general arenes, suggesting a potential pathway for further functionalizing the aromatic ring of the target molecule. rsc.org
Another promising avenue is the use of photocatalysis. Visible-light-mediated photoredox catalysis can enable C-H functionalization under mild conditions. nih.govacs.org Developing cobalt-based photocatalysts, for example, could facilitate the direct trifluoromethylation or other fluoroalkylation reactions on the aromatic ring, leveraging the existing difluoromethyl group to modulate the electronic properties of the substrate. nih.govacs.org
The following table summarizes potential catalytic systems for the derivatization of this compound based on advances with similar substrates.
| Catalytic System | Target Transformation | Potential Advantages |
| Manganese/DavePhos | Direct C-H Difluoromethylation | Utilizes a relatively abundant metal, proceeds under mild, light-induced conditions. rsc.org |
| Ruthenium/Carboxylic Acid | para-Selective C-H Difluoromethylation | Offers high regioselectivity for positions opposite to existing groups on anilides. researchgate.net |
| Silver Nitrate | Benzylic C-H Fluorination | Provides a mild method for activating benzylic C-H bonds for fluorination. scilit.com |
| Cobalt/Photoredox | C-H Trifluoromethylation | Utilizes visible light, enabling reactions under mild conditions with high functional group tolerance. acs.org |
Further research will be needed to adapt and optimize these systems specifically for this compound, focusing on ligand design and reaction engineering to control the site of derivatization.
Exploration of Expanded Synthetic Applications in Emerging Chemical Fields
The difluoromethyl group is recognized as a bioisostere for functionalities like carbinols, thiols, and amides, capable of forming weak hydrogen bonds and enhancing metabolic stability and lipophilicity. acs.org These properties make this compound a highly attractive building block for creating new molecules in emerging chemical fields, particularly in medicinal and agricultural chemistry. sigmaaldrich.comnih.gov
Future research will likely see the incorporation of this acid into a wide array of bioactive scaffolds. Its carboxylic acid group provides a convenient handle for amide bond formation or other coupling reactions, allowing it to be integrated into complex molecular architectures. ossila.com The strategic placement of the difluoromethyl and methyl groups can influence the conformation and binding affinity of the resulting compounds.
The development of novel synthetic methodologies will expand its application. For example, decarboxylative strategies could be employed to introduce new functional groups at the position of the carboxylic acid, offering a versatile route to a variety of derivatives. nih.gov Furthermore, the synthesis of heterocyclic compounds containing the 4-(difluoromethyl)-3-methylphenyl moiety is a promising area, as heterocycles are prevalent in many pharmaceuticals and agrochemicals. rsc.org
| Emerging Field | Potential Application of this compound Derivatives | Rationale |
| Medicinal Chemistry | Synthesis of novel enzyme inhibitors, receptor antagonists, or metabolic disease therapeutics. | The difluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability. acs.org |
| Agrochemistry | Development of new herbicides, fungicides, or insecticides. | Fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles. sigmaaldrich.comossila.com |
| Peptide Chemistry | Creation of fluorinated cyclopropane (B1198618) amino acids for peptide modification. | Introduction of fluorinated groups can influence peptide structure and biological activity. anr.fr |
The systematic exploration of these applications will likely lead to the discovery of new lead compounds with improved efficacy and safety profiles.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For this compound and its derivatives to be widely adopted, scalable and efficient manufacturing processes are essential. The integration of flow chemistry and automated synthesis platforms represents a significant future direction to address this need.
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. beilstein-journals.orgrsc.org This is particularly relevant for fluorination reactions, which can involve hazardous reagents. vapourtec.com The synthesis of this compound itself, or its subsequent derivatization, could be made more efficient and safer using flow-based methods. For instance, the use of packed-bed flow reactors can streamline the synthesis of fluorinated compounds. eurekalert.org
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new derivatives. sigmaaldrich.comsyrris.com These systems allow for the rapid generation of compound libraries by systematically varying reagents and reaction conditions. syrris.com By employing an automated synthesizer with pre-filled reagent cartridges, researchers could efficiently explore the chemical space around the this compound core, speeding up the identification of molecules with desired properties. sigmaaldrich.com
The development of scalable synthesis routes for key difluoromethylating reagents is also a critical area of research that will support the large-scale production of this compound and its derivatives. acs.org
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Synthesis of the core molecule and its derivatives. | Enhanced safety, improved reaction control, easier scalability, and potential for higher yields. beilstein-journals.orgrsc.org |
| Automated Synthesis | High-throughput synthesis of compound libraries for screening. | Increased speed of discovery, reduced human error, and efficient optimization of reaction conditions. sigmaaldrich.com |
| Modular Reactors | On-demand and controlled generation of fluorinating reagents. | Safe handling of hazardous materials and integration into multi-step syntheses. eurekalert.orgskyquestt.com |
The adoption of these advanced manufacturing technologies will be crucial for translating the potential of this compound from the laboratory to industrial applications.
Design of Advanced Functional Materials Utilizing Specific Structural Motifs of this compound
The unique structural and electronic properties of this compound make it a promising candidate for the design of advanced functional materials. The carboxylic acid group allows it to function as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. alfa-chemistry.com
The introduction of fluorinated linkers into MOFs has been shown to significantly influence their properties, such as pore size, hydrophobicity, and gas sorption capabilities. uni-koeln.deyoutube.com The difluoromethyl group in this compound can impart hydrophobicity to the resulting MOF channels and create specific interactions with guest molecules, potentially enhancing selectivity for applications like carbon dioxide capture or the separation of volatile organic compounds. nih.gov
Future research will focus on the synthesis and characterization of new MOFs using this linker. The interplay between the difluoromethyl and methyl groups could lead to novel framework topologies and functionalities. By systematically studying how the linker's structure affects the material's properties, researchers can design MOFs with tailored characteristics for specific applications.
| Material Type | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Fluorinated organic linker. | Gas storage and separation (e.g., CO2 capture), catalysis, and chemical sensing. uni-koeln.denih.gov |
| Coordination Polymers | Building block for creating extended networks. | Luminescent materials, magnetic materials, and drug delivery systems. |
| Liquid Crystals | Core component with tailored polarity and shape. | Display technologies and optical sensors. |
| Organic Light-Emitting Diodes (OLEDs) | Component of host or emissive layer materials. | Energy-efficient lighting and displays. |
The exploration of this compound as a building block for functional materials is a nascent but highly promising field that could lead to significant technological advancements.
Q & A
Q. What are the established synthetic routes for 4-(difluoromethyl)-3-methylbenzoic acid, and how do reaction conditions influence intermediate purity?
The synthesis typically involves multi-step halogenation and functional group interconversion . For example, fluorinated benzoic acid derivatives are often synthesized via:
- Suzuki-Miyaura coupling to introduce aryl groups, followed by carboxylation .
- Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) to install difluoromethyl groups . Reaction conditions such as temperature (e.g., 45–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts) critically impact intermediate purity. Purification via HPLC or recrystallization is recommended to isolate high-purity intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural features and confirming regioselectivity in fluorinated benzoic acid derivatives?
- <sup>1</sup>H/<sup>19</sup>F NMR : Identifies fluorine environments and methyl/difluoromethyl group positions (e.g., δ 3.86 ppm for methoxy groups in analogous compounds) .
- IR spectroscopy : Confirms carboxylic acid (-COOH) and C-F bond vibrations (e.g., 1680–1700 cm⁻¹ for carbonyl) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H7F2O2) and isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering low yields in the final carboxylation step of this compound synthesis?
Systematic Design of Experiments (DoE) approaches are recommended:
- Screen CO2 pressure (1–5 atm) and base strength (e.g., K2CO3 vs. Cs2CO3) to enhance carboxylation efficiency .
- Evaluate catalytic systems (e.g., CuI/1,10-phenanthroline) to reduce side reactions .
- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust parameters dynamically .
Q. What analytical strategies can resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?
- Orthogonal assays : Combine enzyme inhibition studies with cellular uptake measurements to distinguish intrinsic activity from bioavailability limitations .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays .
- Structural benchmarking : Compare crystallographic data (e.g., X-ray) of the compound with analogs to validate binding modes .
Q. What methodologies are recommended to assess the hydrolytic stability of this compound under physiological conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze stability via HPLC at timed intervals .
- Isotope-labeling : Use deuterated analogs (e.g., -CD3) to track hydrolysis pathways via <sup>2</sup>H NMR .
- Computational modeling : Predict hydrolysis rates using DFT calculations on the difluoromethyl group’s electronic environment .
Q. How is this compound utilized as a building block in drug development or material science?
- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors or anti-inflammatory agents by functionalizing the carboxylic acid group into amides or esters .
- Coordination chemistry : The carboxylate moiety can act as a ligand for metal-organic frameworks (MOFs) with applications in catalysis or gas storage .
- Polymer modification : Incorporate into fluorinated polymers to enhance thermal stability and hydrophobicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
